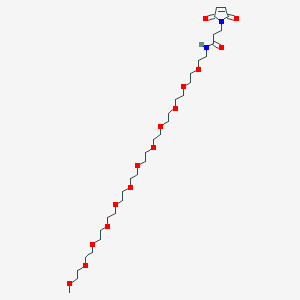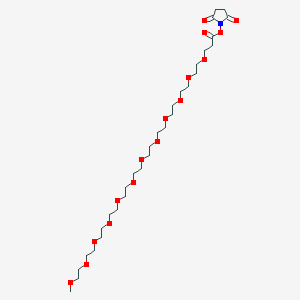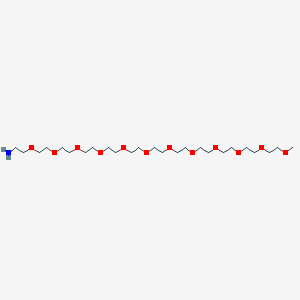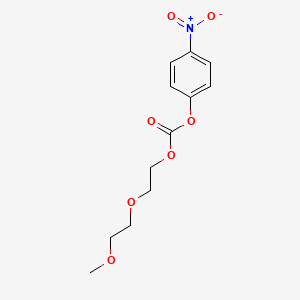
m-PEG9-Tos
Descripción general
Descripción
M-PEG9-Tos, also known as Tos-PEG8-m or m-PEG9-OTs, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
While specific synthesis methods for m-PEG9-Tos were not found in the search results, it’s worth noting that the synthesis of PEG linkers is a well-studied area. Monodisperse monotosylated PEGs have been prepared using a chromatography-free procedure, enabling the preparation of 8- to 16-mers in relatively large quantities, with good yields and purities .Molecular Structure Analysis
M-PEG9-Tos has a molecular formula of C24H42O11S . Its IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The structure of m-PEG9-Tos is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis
M-PEG9-Tos has a molecular weight of 538.7 g/mol . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 26 rotatable bonds . Its exact mass and monoisotopic mass are both 538.24478333 g/mol . The topological polar surface area is 126 Ų .Aplicaciones Científicas De Investigación
1. Nanotechnology and Gene Delivery
m-PEG9-Tos, as a derivative of polyethylene glycol (PEG), finds its use in nanotechnology and gene delivery applications. The use of graphene oxide (GO)-PEG nanocarriers, for instance, has been demonstrated for the delivery of Cas9/single-guide RNA (sgRNA) complexes. This nanocarrier facilitates efficient gene editing in human cells with high stability, making it significant for biomedical research and targeted gene engineering applications (Yue, Zhou, Cheng, & Xing, 2018).
2. Biomedical and Biotechnological Enhancements
Chemical modification with PEG or its derivatives significantly improves the molecular properties of bioactive molecules for specific applications. The attachment of PEG to therapeutic proteins, for example, shows reduced immunoreactivity and prolonged clearance times, which are crucial in biomedical and biotechnological applications (Inada et al., 1995).
3. Drug and Gene Delivery Improvement
PEGylation, the process of coating nanoparticles with PEG, is widely studied for improving the efficiency of drug and gene delivery systems. This method enhances systemic circulation time and reduces immunogenicity, playing a critical role in various administration modes, including gastrointestinal and ocular (Suk et al., 2016).
4. Role in Protein and Peptide Modification
PEG is extensively used for the covalent modification of proteins and peptides. The process of PEGylation shields antigenic and immunogenic epitopes, alters biodistribution, and increases the size of polypeptides. This modification is important in drug delivery, tissue proliferation, and cell adhesion (Roberts, Bentley, & Harris, 2002).
5. Nanoparticle-Based Therapeutics
m-PEG9-Tos, through its PEG component, is integral in developing Molecularly Imprinted Polymers (MIPs) for controlling cardiac extracellular matrix after myocardial infarction. These MIPs are designed to restore the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors, which is a significant therapeutic target in heart disease treatment (Villano et al., 2022).
6. Alternatives to PEG and Immunogenicity
While PEG is widely used in drug delivery, its potential immunogenicity has led to research into alternatives. Developing polymers to replace PEG is a growing field, emphasizing the importance of creating more effective and safe bioconjugation and drug delivery systems (Thai Thanh Hoang Thi et al., 2020).
7. Biologically Active Polymer Development
PEG derivatives are also crucial in the development of biologically active polymers for biomedical research. The fine-tuning of properties of these polymers, such as blood circulation half-life and drug loading, is achieved through chemical modification. This modification is vital in areas like cell adhesion, drug delivery, and tissue proliferation (Bol'shakov & Akala, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
m-PEG9-Tos is primarily used as a linker in various biochemical applications . The primary target of m-PEG9-Tos is the tosyl group, which is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
m-PEG9-Tos contains a tosyl group that acts as a leaving group in nucleophilic substitution reactions . This means that the tosyl group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This allows m-PEG9-Tos to form bonds with various molecules, making it a versatile linker in biochemical applications .
Pharmacokinetics
Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of m-PEG9-Tos’s action is the formation of a bond between the molecule it is linked to and a nucleophile. This can enable the creation of complex molecules with specific properties, depending on the molecules involved in the reaction .
Action Environment
The action of m-PEG9-Tos can be influenced by various environmental factors. For example, the rate of nucleophilic substitution reactions can be affected by the concentration of the nucleophile, the temperature, and the solvent used. The hydrophilic PEG spacer in m-PEG9-Tos increases its solubility in aqueous media , which can influence its reactivity and stability.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXJFLMMCORNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)










![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)
